molecular formula C26H23NO5 B254844 2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide

2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide

カタログ番号 B254844
分子量: 429.5 g/mol
InChIキー: UGXMBRVSIRAXNQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide, also known as EPC-K1, is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPC-K1 is a small molecule inhibitor of the protein kinase CK2, an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.

作用機序

2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide is a selective inhibitor of CK2, a serine/threonine protein kinase that regulates various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis and suppress tumor growth. 2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide binds to the ATP-binding site of CK2 and inhibits its activity, leading to downstream effects on various signaling pathways involved in cell proliferation and survival (Siddiqui-Jain et al., 2010).
Biochemical and Physiological Effects:
2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide has been shown to have potent anti-cancer activity in various cancer cell lines, including breast, prostate, and lung cancer. In addition, 2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide has been reported to have anti-inflammatory and neuroprotective effects in preclinical models of inflammation and neurodegeneration. 2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide has been shown to induce apoptosis in cancer cells by inhibiting CK2 activity and downstream signaling pathways involved in cell survival. 2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide has also been shown to reduce inflammation and oxidative stress in preclinical models of inflammation and neurodegeneration (Jangra et al., 2020; Sarno et al., 2016).

実験室実験の利点と制限

2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide has several advantages as a research tool, including its potent and selective inhibition of CK2, its ability to induce apoptosis in cancer cells, and its anti-inflammatory and neuroprotective effects. However, there are also some limitations to using 2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide in lab experiments. 2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known. In addition, 2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide may have off-target effects on other kinases or cellular processes, which could complicate the interpretation of experimental results.

将来の方向性

There are several future directions for research on 2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide. One area of interest is the development of 2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide as a potential therapeutic agent for cancer and other diseases. Further preclinical studies are needed to evaluate the safety and efficacy of 2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide in animal models and to identify potential biomarkers of response. In addition, the development of more potent and selective CK2 inhibitors based on the structure of 2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide could lead to the discovery of new therapeutic agents for cancer and other diseases. Another area of interest is the elucidation of the molecular mechanisms underlying the anti-inflammatory and neuroprotective effects of 2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide, which could lead to the development of new treatments for inflammatory and neurodegenerative disorders. Finally, the development of new methods for the synthesis and purification of 2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide could facilitate its use as a research tool in various areas of biomedical research.

合成法

The synthesis of 2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide involves several steps, including the synthesis of the key intermediate, 3-(2-ethylphenoxy)-4-oxo-4H-chromene-7-carboxylic acid, and its subsequent conversion to the final product through amidation with N-(4-methylphenyl)acetamide. The synthesis of 2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide has been described in detail in a published research article (Gupta et al., 2018), and the compound has been synthesized using different methods by other research groups as well.

科学的研究の応用

2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to suppress tumor growth and induce apoptosis in cancer cells. 2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide has been reported to exhibit potent anti-cancer activity in several cancer cell lines, including breast, prostate, and lung cancer (Gupta et al., 2018; Siddiqui-Jain et al., 2010). In addition, 2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide has been shown to have anti-inflammatory and neuroprotective effects in preclinical models of inflammation and neurodegeneration (Jangra et al., 2020; Sarno et al., 2016).

特性

製品名

2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide

分子式

C26H23NO5

分子量

429.5 g/mol

IUPAC名

2-[3-(2-ethylphenoxy)-4-oxochromen-7-yl]oxy-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C26H23NO5/c1-3-18-6-4-5-7-22(18)32-24-15-31-23-14-20(12-13-21(23)26(24)29)30-16-25(28)27-19-10-8-17(2)9-11-19/h4-15H,3,16H2,1-2H3,(H,27,28)

InChIキー

UGXMBRVSIRAXNQ-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)NC4=CC=C(C=C4)C

正規SMILES

CCC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)NC4=CC=C(C=C4)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。